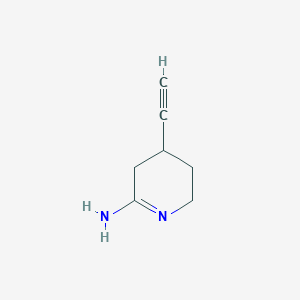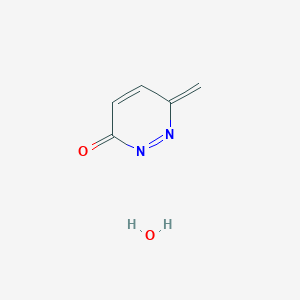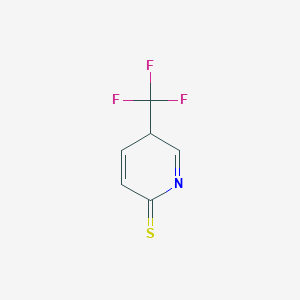
3-(trifluoromethyl)-3H-pyridine-6-thione
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(Trifluoromethyl)-3H-pyridine-6-thione is an organofluorine compound characterized by the presence of a trifluoromethyl group attached to a pyridine ring.
Preparation Methods
Synthetic Routes and Reaction Conditions: One common method is the reaction of pyridine derivatives with trifluoromethylating agents such as trifluoromethyltrimethylsilane (TMSCF3) in the presence of a catalyst . Another approach involves the use of trifluoromethyl iodide (CF3I) under photoredox catalysis .
Industrial Production Methods: Industrial production of this compound may involve large-scale trifluoromethylation reactions using robust and scalable methods. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the desired product .
Chemical Reactions Analysis
Types of Reactions: 3-(Trifluoromethyl)-3H-pyridine-6-thione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol or other reduced forms.
Substitution: Nucleophilic substitution reactions can occur at the pyridine ring, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Reagents like sodium hydride (NaH) or potassium tert-butoxide (KOtBu) can facilitate nucleophilic substitution reactions.
Major Products Formed: The major products formed from these reactions include trifluoromethylated pyridine derivatives, sulfoxides, sulfones, and various substituted pyridines .
Scientific Research Applications
3-(Trifluoromethyl)-3H-pyridine-6-thione has a wide range of applications in scientific research:
Mechanism of Action
The mechanism of action of 3-(trifluoromethyl)-3H-pyridine-6-thione involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound can interact with enzymes, receptors, and other proteins, modulating their activity and leading to various biological effects.
Pathways Involved: It may influence signaling pathways related to inflammation, cell proliferation, and apoptosis, contributing to its potential therapeutic effects.
Comparison with Similar Compounds
Trifluoromethylpyridine: Similar in structure but lacks the thione group, leading to different chemical properties and applications.
Trifluoromethylphenylsulfone: Contains a sulfone group instead of a thione, resulting in distinct reactivity and uses.
Uniqueness: 3-(Trifluoromethyl)-3H-pyridine-6-thione is unique due to the presence of both the trifluoromethyl and thione groups, which impart specific chemical and biological properties. This combination enhances its potential as a versatile building block in synthetic chemistry and its applicability in various research fields .
Properties
Molecular Formula |
C6H4F3NS |
|---|---|
Molecular Weight |
179.17 g/mol |
IUPAC Name |
3-(trifluoromethyl)-3H-pyridine-6-thione |
InChI |
InChI=1S/C6H4F3NS/c7-6(8,9)4-1-2-5(11)10-3-4/h1-4H |
InChI Key |
HLQDBDNTYYPQPA-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=S)N=CC1C(F)(F)F |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


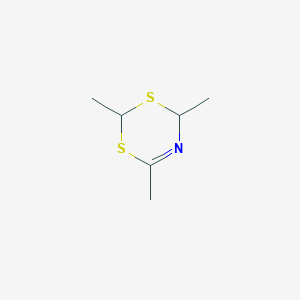
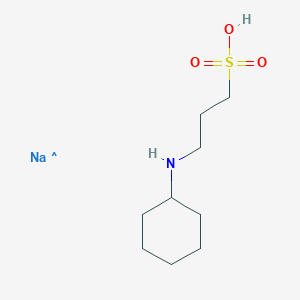

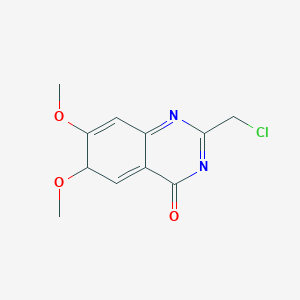
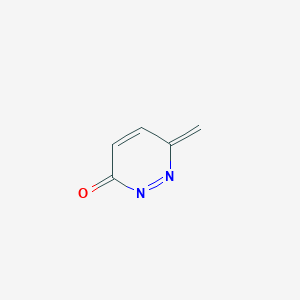
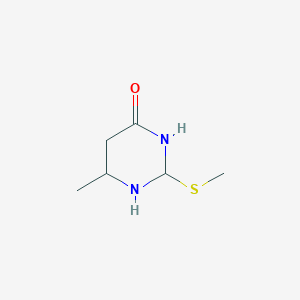
![6-Benzyl-2-methyl-1,2,3,4a,5,7,8,8a-octahydropyrido[4,3-d]pyrimidin-4-one](/img/structure/B12361702.png)
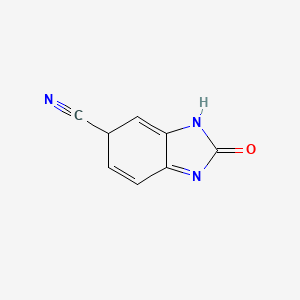
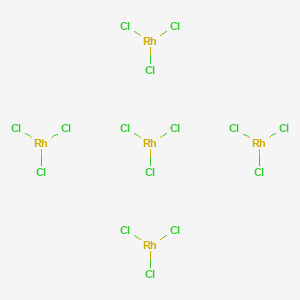
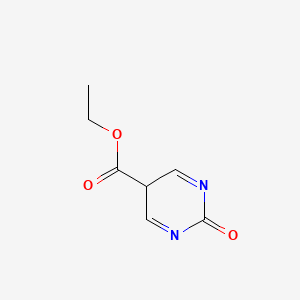
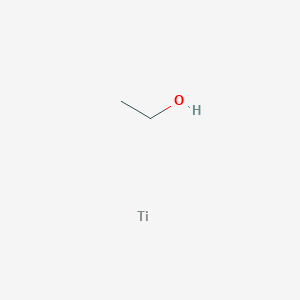
![(2R)-2-amino-3-[[(2R)-2-amino-3-(1,8-diazaspiro[4.5]decan-8-yl)-3-oxopropyl]disulfanyl]-1-(1,8-diazaspiro[4.5]decan-8-yl)propan-1-one;tetrahydrochloride](/img/structure/B12361733.png)
